molecular formula C19H17N5O5S B14999583 Methyl 7-(2,5-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(2,5-dimethoxyphenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B14999583
M. Wt: 427.4 g/mol
InChI Key: RLJJRQHHKRJDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with additional functional groups such as methoxyphenyl, thiophene-carbonyl, and carboxylate. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a suitable amidine with a β-dicarbonyl compound.

    Fusion of the Rings: The tetrazole and pyrimidine rings are fused together through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: The methoxyphenyl, thiophene-carbonyl, and carboxylate groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
  • METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 7-(2,5-DIMETHOXYPHENYL)-6-(THIOPHENE-2-CARBONYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 7-(2,5-dimethoxyphenyl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N5O5S/c1-27-10-6-7-12(28-2)11(9-10)16-14(17(25)13-5-4-8-30-13)15(18(26)29-3)20-19-21-22-23-24(16)19/h4-9,16H,1-3H3,(H,20,21,23)

InChI Key

RLJJRQHHKRJDFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.